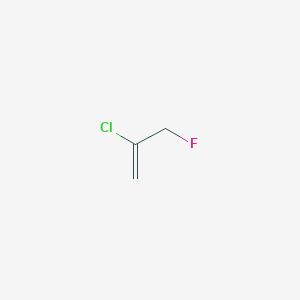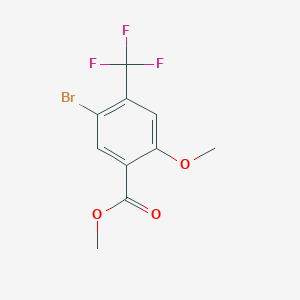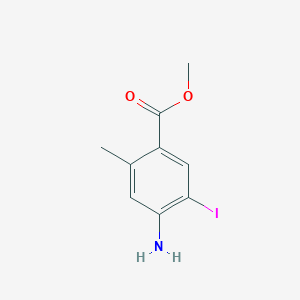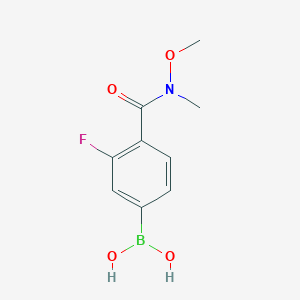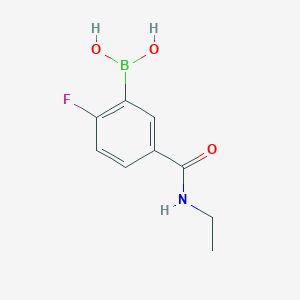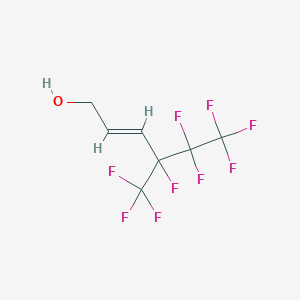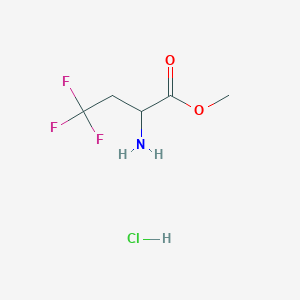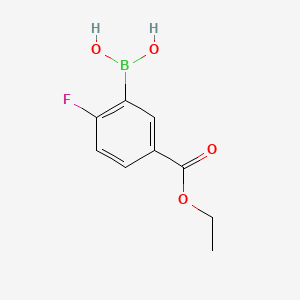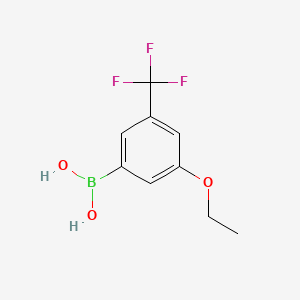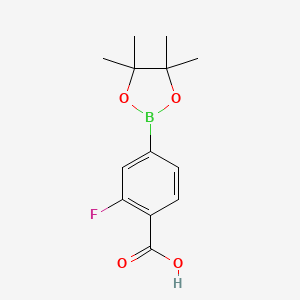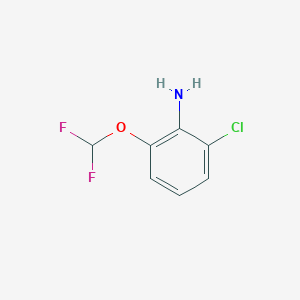![molecular formula C14H12FN3O3 B1418085 4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide CAS No. 338977-17-6](/img/structure/B1418085.png)
4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc .科学的研究の応用
Synthesis and Anticancer Applications
- Synthesis and Cytotoxic Activity : Novel pyrazolo[1,5-a]pyrimidines and Schiff bases derived from related carboxamides demonstrated cytotoxic activity against various human cancer cell lines, such as colon HCT116, lung A549, breast MCF-7, and liver HepG2. This suggests the potential of structurally similar compounds for anticancer applications. The structure-activity relationship was explored, indicating the relevance of the chemical framework in drug discovery (Hassan et al., 2015).
Metabolic Studies and Drug Development
- Metabolism and Disposition Studies : Fluorine-containing compounds, particularly those related to HIV integrase inhibitors, have been studied using 19F-NMR spectroscopy to understand their metabolic fate and excretion in preclinical models. This type of analysis can be pivotal for the development of new drugs, highlighting how modifications in the chemical structure can impact pharmacokinetic profiles (Monteagudo et al., 2007).
Antibacterial and Antimycobacterial Research
- Antibacterial and Antimycobacterial Properties : Studies have investigated the antimycobacterial properties of benzimidazole analogues, demonstrating in vitro activity against Mycobacterium smegmatis. This suggests the potential utility of related compounds in addressing bacterial infections, particularly in the context of tuberculosis treatment (Richter et al., 2022).
Synthesis and Characterization of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : The chemical versatility of related pyrrole and carboxamide functionalities enables the synthesis of diverse heterocyclic compounds with potential biological activities. This encompasses the development of novel compounds for pharmacological evaluation, offering a broad scope for chemical exploration and drug development (Deady & Devine, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2-fluorobenzoyl)-N-(methoxyiminomethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c1-21-18-8-17-14(20)12-6-9(7-16-12)13(19)10-4-2-3-5-11(10)15/h2-8,16H,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFQQIYLOMSECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


